molecular formula C6H2BrN3O2S B1299622 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole CAS No. 72023-79-1

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole

Cat. No.: B1299622
CAS No.: 72023-79-1
M. Wt: 260.07 g/mol
InChI Key: BPYYEVZFVMMYSS-UHFFFAOYSA-N
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Description

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole is a heterocyclic aromatic compound with the molecular formula C6H2BrN3O2S. It is known for its unique structure, which includes a bromine atom, a nitro group, and a thiadiazole ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential for further functionalization .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and SHP2, which are enzymes involved in cell signaling pathways . These interactions are essential for understanding the regulatory mechanisms of these enzymes and their role in diseases such as diabetes and cancer.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation of epidermal growth factor receptor (EGFR), thereby altering cell proliferation and survival . Additionally, it impacts the expression of genes involved in oxidative stress response and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PTP1B and SHP2, inhibiting their activity . This inhibition leads to changes in downstream signaling pathways, affecting cellular responses. Furthermore, the compound can act as a nitrogen oxide donor, influencing gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the activity of glutathione transferase, an enzyme involved in detoxification processes . These interactions highlight the compound’s role in modulating cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments influence its activity and function . Understanding these transport mechanisms is essential for optimizing its use in biochemical and pharmacological studies.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in modulating cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole typically involves the bromination and nitration of benzo[c][1,2,5]thiadiazole. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole is utilized in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

5-bromo-4-nitro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYYEVZFVMMYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361006
Record name 5-bromo-4-nitro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72023-79-1
Record name 5-bromo-4-nitro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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